Fluorescein mono-beta-d-galactopyranoside
Overview
Description
Fluorescein mono-beta-D-galactopyranoside (FMG) is a derivative of fluorescein, specifically synthesized for enzymatic hydrolysis studies, particularly with beta-galactosidase. This compound is known for its application in fluorescence-based assays, serving as a sensitive probe for detecting enzymatic activity due to its fluorescence intensity changes upon hydrolysis (Mandal et al., 2012).
Synthesis Analysis
FMG and its methyl ester derivatives are prepared from acetobromoglucose/galactose and fluorescein methyl ester in good yields. Enzymatic hydrolysis experiments using biotinylated beta-galactosidase show significant fluorescence intensity increases, underscoring their utility as fluorescent probes for galactosidases (Mandal et al., 2012).
Molecular Structure Analysis
The molecular structure of FMG, characterized by spectroscopic methods, supports its functionality as a substrate for beta-galactosidase. This structure is key to its specific interaction with the enzyme, leading to a marked increase in fluorescence upon hydrolysis, which is essential for its use in analytical applications (Mandal et al., 2012).
Chemical Reactions and Properties
FMG undergoes enzymatic hydrolysis with beta-galactosidase, resulting in a significant fluorescence increase, making it an excellent probe for enzymatic activity detection. The hydrolysis of FMG by beta-galactosidase is a crucial reaction that demonstrates its potential in biochemical assays, where the monitoring of galactosidase activity is required (Mandal et al., 2012).
Physical Properties Analysis
The translational diffusion coefficients for FMG and its hydrolysis products have been measured, providing insights into the mobility of these molecules in solution. Such measurements are crucial for understanding the kinetics of enzymatic reactions and the effect of molecular mobility on these processes (Mandal et al., 2012).
Chemical Properties Analysis
FMG's chemical properties, particularly its response to enzymatic hydrolysis, make it a valuable tool for biochemical and analytical chemistry applications. Its ability to serve as a substrate for beta-galactosidase and produce a measurable fluorescence signal upon hydrolysis is a key aspect of its utility in scientific research (Mandal et al., 2012).
Scientific Research Applications
Enzymatic Hydrolysis Probing : FMG and its derivatives are useful for studying galactosidases. Their enzymatic hydrolysis enhances fluorescence intensity, indicating higher substrate affinity for biotinylated enzymes (Mandal et al., 2012).
Marker for Substrate Concentration : The enzymatic hydrolysis of FMG produces a monosubstituted intermediate, useful as a marker in aqueous solutions (Hofmann & Sernetz, 1983).
Optical Sensing Applications : FMG is employed in colorimetric strategies for detecting galactosidase and alpha-fetoprotein, offering a platform for practical optical sensing (Sun et al., 2019).
Flow Cytometry Applications : FMG is a useful substrate for beta-galactosidase detection in various cell types, including gram-negative bacteria and animal cells (Plovins et al., 1994).
Capillary Electrophoresis : FMG enables highly sensitive detection of beta-galactosidase molecules through capillary electrophoresis with laser-induced fluorescence (Craig et al., 1995).
Microfluidic Applications : Microfluidic glass chips use FMG for rapid enzymatic analysis of individual cells, demonstrating its efficacy in single-cell studies (Ocvirk et al., 2004).
Bacterial Research : In studies involving bacteria such as Mycobacterium bovis BCG, FMG serves as a sensitive and effective fluorescent substrate for measuring lacZ reporter gene expression (Rowland et al., 1999).
Safety And Hazards
The safety data sheet for a related compound, Fluorescein di-beta-D-galactopyranoside (FDG), indicates that it may be harmful if swallowed or in contact with skin . It may also be a respiratory irritant if inhaled . Good hygiene practice requires that exposure be kept to a minimum and that suitable control measures be used in an occupational setting .
properties
IUPAC Name |
3'-hydroxy-6'-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O10/c27-11-20-21(29)22(30)23(31)25(35-20)33-13-6-8-17-19(10-13)34-18-9-12(28)5-7-16(18)26(17)15-4-2-1-3-14(15)24(32)36-26/h1-10,20-23,25,27-31H,11H2/t20-,21+,22+,23-,25-,26?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPYQLPZPLBOLF-GBLLEDPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6C(C(C(C(O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20907340 | |
Record name | 6'-Hydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20907340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescein mono-beta-d-galactopyranoside | |
CAS RN |
102286-67-9 | |
Record name | Fluorescein monogalactoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102286679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6'-Hydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20907340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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